molecular formula C7H4ClN3O2 B13075247 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid

Cat. No.: B13075247
M. Wt: 197.58 g/mol
InChI Key: KVLMVWTWKAUYJF-UHFFFAOYSA-N
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Description

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one, which is then chlorinated using phosphorus oxychloride. The reaction mixture is heated at reflux, followed by cooling and neutralization with ammonia to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to ensure consistent product quality .

Mechanism of Action

The mechanism of action of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it binds to the enzyme DNA gyrase, inhibiting its activity and preventing the replication of bacterial DNA. This mechanism is particularly effective against bacteria such as staphylococcus and Mycobacterium tuberculosis . Additionally, the compound can bind to RNA polymerase, further inhibiting bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group at the 6-position enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C7H4ClN3O2/c8-6-5-3(9-2-10-6)1-4(11-5)7(12)13/h1-2,11H,(H,12,13)

InChI Key

KVLMVWTWKAUYJF-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=C1N=CN=C2Cl)C(=O)O

Origin of Product

United States

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